1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-Cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to an imidazole moiety, with a cyano group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclopropane derivative. The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the cyano group to an amine or other functional groups.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-Cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The cyano group can act as an electron-withdrawing group, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Imidazole Derivatives: Compounds like 1H-imidazole-4-carboxylic acid and 2-cyano-1H-imidazole share structural similarities with 1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid.
Cyclopropane Derivatives: Compounds such as cyclopropane-1-carboxylic acid and 1-(cyclopropyl)imidazole also exhibit similar structural features.
Uniqueness: this compound is unique due to the combination of the cyclopropane ring and the imidazole moiety, along with the presence of both cyano and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2680542-81-6 |
---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.2 |
Purity |
0 |
Origin of Product |
United States |
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